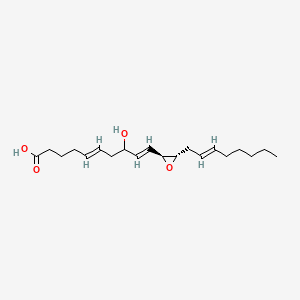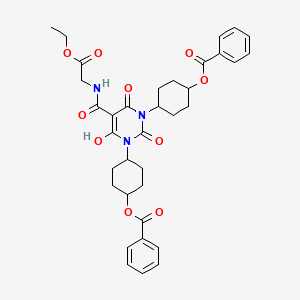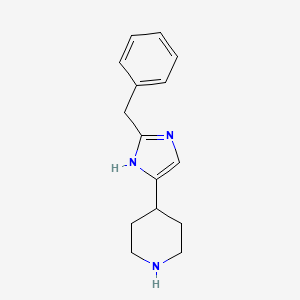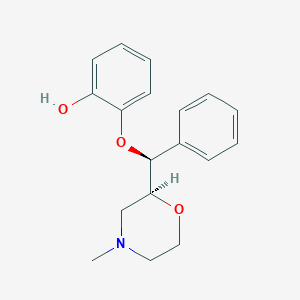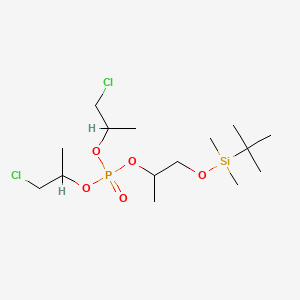![molecular formula C18H14BNO B13855152 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is a heterocyclic compound that incorporates both boron and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the ring-expansion of borole precursors with nitrenes derived from N3EMe3 (E=Si, Sn). The desilylative hydrolysis of the resulting compounds yields the corresponding N-protonated azaborinines, which can be deprotonated with nBuLi or MN(SiMe3)2 (M=Na, K) to form the group 1 salts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves its interaction with molecular targets through its electron-withdrawing properties. The compound can form stable complexes with various metal ions, influencing catalytic processes and electronic properties of materials .
Comparaison Avec Des Composés Similaires
2-Aryl-3,4,5,6-tetraphenyl-1,2-azaborinines: These compounds share a similar azaborinine core but differ in their substituents.
Dibenzo[b,f]azepines: These compounds have a similar seven-membered ring structure but lack the boron atom.
Uniqueness: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to the presence of both boron and nitrogen atoms in its structure, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H14BNO |
|---|---|
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
6-hydroxy-2-phenyl-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C18H14BNO/c21-19-17-9-5-4-8-15(17)16-12-14(10-11-18(16)20-19)13-6-2-1-3-7-13/h1-12,20-21H |
Clé InChI |
XYCPGBWRANXGKU-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



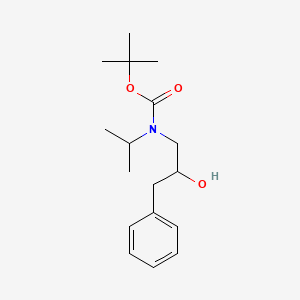
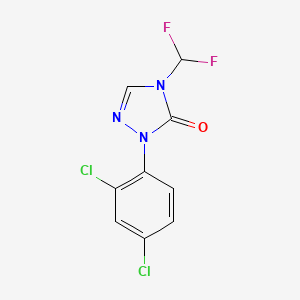
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)

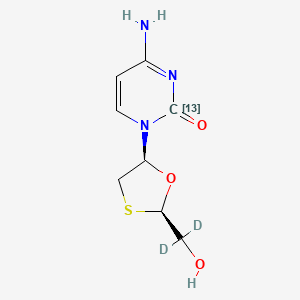
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)

